molecular formula C25H28N6O B12752277 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- CAS No. 216308-21-3

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)-

Cat. No.: B12752277
CAS No.: 216308-21-3
M. Wt: 428.5 g/mol
InChI Key: DQVBVVUZUSBLHW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- typically involves multi-step organic reactions. The process may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Functionalization of the benzimidazole ring: Introduction of various substituents at specific positions on the benzimidazole ring using reagents like alkyl halides, aryl halides, or other electrophiles.

    Coupling reactions: The furanyl and phenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods may involve:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of metal catalysts like palladium or copper to facilitate coupling reactions.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, or other transition metals.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interference with cellular pathways: Affecting processes like cell division, signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity may confer unique biological or chemical properties not found in simpler benzimidazole derivatives.

Properties

CAS No.

216308-21-3

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

N'-propan-2-yl-2-[5-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C25H28N6O/c1-14(2)28-23(26)17-7-5-16(6-8-17)21-11-12-22(32-21)25-30-19-10-9-18(13-20(19)31-25)24(27)29-15(3)4/h5-15H,1-4H3,(H2,26,28)(H2,27,29)(H,30,31)

InChI Key

DQVBVVUZUSBLHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NC(C)C)N)N

Origin of Product

United States

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